9,10-Epoxy-9,10-dihydrophenanthrene
CAS No.: 585-08-0
Cat. No.: VC1711757
Molecular Formula: C14H10O
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 585-08-0 |
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Molecular Formula | C14H10O |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 1a,9b-dihydrophenanthro[9,10-b]oxirene |
Standard InChI | InChI=1S/C14H10O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8,13-14H |
Standard InChI Key | PXPGRGGVENWVBD-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42 |
Canonical SMILES | C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42 |
Introduction
Chemical Structure and Properties
9,10-Epoxy-9,10-dihydrophenanthrene features a phenanthrene backbone with an epoxide ring at positions 9 and 10. The molecular formula is C14H10O with a molecular weight of 194.23 g/mol . The compound belongs to the broader class of polycyclic aromatic hydrocarbons but is distinguished by its epoxy functional group, which significantly influences its chemical reactivity and biological properties.
The epoxide group creates a three-membered ring system containing an oxygen atom, which introduces strain into the molecule and makes it particularly reactive toward nucleophilic species. This reactivity is central to both its chemical transformations and its biological interactions. The compound exists in a three-dimensional conformation where the epoxide ring is oriented perpendicular to the plane of the aromatic phenanthrene system.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 9,10-Epoxy-9,10-dihydrophenanthrene. The most common method involves the direct oxidation of phenanthrene using peracids or other oxidizing agents that can selectively form the epoxide at the 9,10 positions.
The selective epoxidation of phenanthrene is possible due to the higher electron density at the 9,10 positions compared to other positions in the aromatic system. This selective reactivity allows for the targeted synthesis of the 9,10-epoxide derivative without significant formation of other oxidation products.
In laboratory settings, the compound is typically synthesized under controlled conditions to ensure high purity and yield. The synthesis procedures are well-documented in chemical literature, with various modifications to optimize the reaction conditions based on specific research needs.
Chemical Reactions
Photochemical Rearrangements
One of the most notable reactions of 9,10-Epoxy-9,10-dihydrophenanthrene is its photochemical rearrangement. When exposed to ultraviolet light, the compound undergoes a photorearrangement to form 1,2:3,4-dibenzoxepin, an oxepin derivative that was previously unknown until this reaction was studied .
This photorearrangement represents a significant structural transformation, involving the opening of the epoxide ring and rearrangement of the carbon skeleton. The reaction has been studied by Brightwell and Griffin, who also independently synthesized the resulting dibenzoxepin to confirm its structure .
Nucleophilic Ring Opening
Due to the strain in the epoxide ring, 9,10-Epoxy-9,10-dihydrophenanthrene readily undergoes nucleophilic ring-opening reactions. When exposed to water, it forms trans-9,10-dihydro-9,10-dihydroxyphenanthrene through hydrolysis of the epoxide ring .
Similarly, the compound reacts with thiols such as glutathione and N-acetylcysteine to form the corresponding thioether adducts. These reactions are particularly important in biological systems, where such conjugation reactions represent detoxification pathways for potentially harmful epoxides .
Rearrangement to Hydroxylated Products
9,10-Epoxy-9,10-dihydrophenanthrene can also undergo rearrangement to form 9-hydroxyphenanthrene. This rearrangement involves the migration of a hydrogen atom accompanied by the opening of the epoxide ring, resulting in the formation of an alcohol functional group at position 9 of the phenanthrene nucleus .
This rearrangement pathway is significant both in chemical systems and in biological environments, where it contributes to the metabolic fate of the compound .
Metabolism
Metabolism in Animal Models
The metabolism of 9,10-Epoxy-9,10-dihydrophenanthrene has been extensively studied in animal models, particularly in rats. When administered to rats, the compound undergoes several metabolic transformations :
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Conversion to trans-9,10-dihydro-9,10-dihydroxyphenanthrene and its conjugates
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Formation of N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine (a mercapturic acid)
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Production of small amounts of 9-phenanthryl sulphate and glucosiduronate
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Formation of 9-hydroxy-10-phenanthryl sulphate
These metabolic pathways demonstrate how the epoxide is processed in mammalian systems, primarily through hydrolysis and conjugation reactions that increase water solubility and facilitate excretion .
Biological Significance
Role in PAH Metabolism
The metabolism of 9,10-Epoxy-9,10-dihydrophenanthrene serves as a model for understanding the metabolic fate of polycyclic aromatic hydrocarbons (PAHs) in biological systems. The research on this compound has provided evidence that the metabolism of aromatic hydrocarbons involves the intermediary formation of epoxides, which are then further processed through various detoxification pathways .
This understanding is crucial because many PAHs are environmental pollutants with potential health implications, including carcinogenicity. The metabolic pathways elucidated through studies on 9,10-Epoxy-9,10-dihydrophenanthrene help explain how these compounds are processed in the body and the mechanisms through which some may exert toxic effects .
Human Biomonitoring Applications
The identification of mercapturic acids derived from PAH epoxides, including those from 9,10-Epoxy-9,10-dihydrophenanthrene, has applications in human biomonitoring. For instance, N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine has been detected in human urine, providing evidence for the exposure to and metabolism of phenanthrene in humans .
This finding represents the first evidence for a PAH-derived mercapturic acid in human urine and has potential applications in developing phenotyping approaches to assess individual differences in PAH metabolism. Such approaches could be valuable in understanding susceptibility to PAH-related health effects, as there are major inter-individual differences in PAH metabolism in humans that may be related to cancer risk in exposed populations .
Genetic Influences on Metabolism
Research on the metabolites of 9,10-Epoxy-9,10-dihydrophenanthrene has revealed interesting relationships between genetic factors and metabolic outcomes. In a study investigating the presence of N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine in the urine of smokers, the mercapturic acid was detected more frequently and at higher levels in subjects who were GSTM1 positive compared to those who were GSTM1 null .
This finding is consistent with the role of GSTM1 (Glutathione S-transferase Mu 1) in the detoxification of phenanthrene-9,10-epoxide and highlights how genetic polymorphisms can influence the metabolic processing of environmental chemicals. Interestingly, no significant relationships were observed between the levels of the mercapturic acid and the occurrence of two GSTP1 (Glutathione S-transferase Pi 1) polymorphisms, suggesting specificity in the enzymatic processing of this epoxide .
Related Compounds
Metabolic Products
Several compounds are structurally related to 9,10-Epoxy-9,10-dihydrophenanthrene as products of its metabolism or chemical transformations:
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trans-9,10-dihydro-9,10-dihydroxyphenanthrene (9,10-dihydrophenanthrene-9,10-diol): This is the hydrolysis product of the epoxide and exists as stereoisomers, including the (9S,10S) form .
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9-hydroxyphenanthrene: This is formed through the rearrangement of the epoxide and represents a key metabolic product .
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N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine: This mercapturic acid is formed through the conjugation of the epoxide with N-acetylcysteine, either chemically or metabolically .
Structural Analogues
Several compounds share structural similarities with 9,10-Epoxy-9,10-dihydrophenanthrene, including:
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Phenanthrene: The parent hydrocarbon without the epoxy group.
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9,10-dihydrophenanthrene derivatives: These include various substituted forms that have been studied for their biological activities, including potential anticancer properties .
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Atropisomeric bi(9,10-dihydro)phenanthrene compounds: These dimeric structures have been isolated from natural sources and studied for their cytotoxic activities against various cancer cell lines .
Analytical Methods
Various analytical techniques have been developed for the detection and quantification of 9,10-Epoxy-9,10-dihydrophenanthrene and its metabolites. These include:
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Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) with selected reaction monitoring: This technique has been used to quantify N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine in human urine with a detection limit of approximately 4 fmol/mL .
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High-performance liquid chromatography (HPLC): This technique has been used for the purification and isolation of metabolites, including diastereomers of N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine .
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Nuclear magnetic resonance (NMR) spectroscopy: This technique has been employed for structural characterization of the compound and its derivatives, providing detailed information about their molecular configurations .
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